![molecular formula C15H15BrN2 B1292164 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline CAS No. 1016853-07-8](/img/structure/B1292164.png)
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline
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Overview
Description
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is a chemical compound with the molecular formula C15H15BrN2 . It contains a total of 35 bonds, including 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline, such as imidazole derivatives, has been reported in the literature . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline includes 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable synthon in pharmaceutical chemistry due to its structural similarity to bioactive heterocycles. It can serve as a precursor for the synthesis of potential therapeutic agents. For instance, derivatives of imidazole, which share a similar heterocyclic structure, have been used in drugs with antibacterial, antitumor, and anti-inflammatory properties .
Future Directions
The future directions for research on 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Given the broad range of biological activities exhibited by related compounds, there may also be potential for the development of new drugs based on these structures .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is the E3 ligase . E3 ligase is an enzyme that ubiquitinates proteins for proteolysis . Ubiquitination is a process that marks proteins for degradation, thus playing a crucial role in maintaining cellular homeostasis.
Mode of Action
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline acts as an activator of E3 ligase . By activating E3 ligase, it facilitates the ubiquitination of proteins, marking them for proteolysis . This process can lead to the degradation of specific proteins, altering cellular processes and functions.
properties
IUPAC Name |
5-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXADHMXUGFFCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline |
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